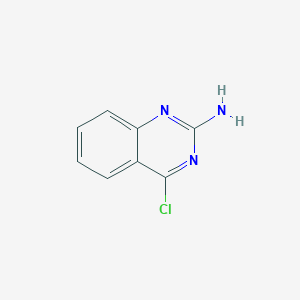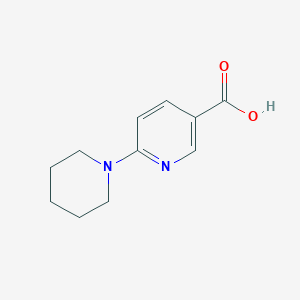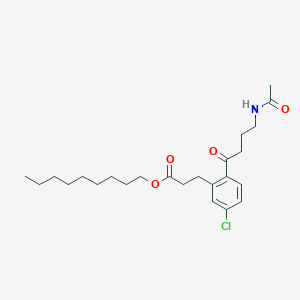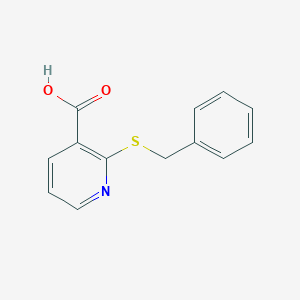![molecular formula C17H14N4O B057442 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one CAS No. 117241-89-1](/img/structure/B57442.png)
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one, also known as DPI, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. DPI is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DPI has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
Wirkmechanismus
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one exerts its inhibitory effects on PKC by binding to the enzyme's regulatory domain, which prevents the activation of the catalytic domain. This, in turn, prevents the phosphorylation of downstream substrates and disrupts the signaling pathways that are regulated by PKC.
Biochemische Und Physiologische Effekte
The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several biochemical and physiological effects. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have neuroprotective effects by preventing the activation of PKC in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one for lab experiments is its potent inhibitory effects on PKC. This makes it a valuable tool for studying PKC signaling pathways and the development of new therapeutic agents. However, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one also has some limitations. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. One area of interest is the development of new PKC inhibitors that are more selective and have fewer off-target effects than 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one. Another area of interest is the development of new therapeutic agents that target PKC signaling pathways for the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is potential for the development of new methods for the delivery of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one involves a multi-step process that requires several chemical reagents and catalysts. The first step involves the condensation of 2-acetylpyridine with 2-methyl-3,4-dihydroisoquinoline in the presence of a base catalyst to form the intermediate compound, 2-(2-methyl-3,4-dihydroisoquinolin-1-yl)pyridine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a Lewis acid catalyst to form 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one.
Wissenschaftliche Forschungsanwendungen
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been extensively studied in the field of biochemistry and pharmacology due to its potent inhibitory effects on PKC. PKC is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by 7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one has been shown to have several potential applications in scientific research, including the study of PKC signaling pathways and the development of new therapeutic agents.
Eigenschaften
CAS-Nummer |
117241-89-1 |
|---|---|
Produktname |
7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
Molekularformel |
C17H14N4O |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
7,8-dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one |
InChI |
InChI=1S/C17H14N4O/c1-9-10(2)19-17(22)13-8-15-14(7-12(9)13)20-16(21-15)11-3-5-18-6-4-11/h3-8H,1-2H3,(H,19,22)(H,20,21) |
InChI-Schlüssel |
ICSCSINEYTWKFB-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
Kanonische SMILES |
CC1=C(NC(=O)C2=CC3=C(C=C12)N=C(N3)C4=CC=NC=C4)C |
Synonyme |
5H-Imidazo[4,5-g]isoquinolin-5-one, 1,6-dihydro-7,8-dimethyl-2-(4-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B57366.png)
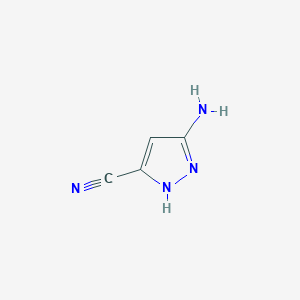
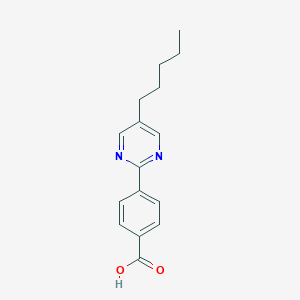
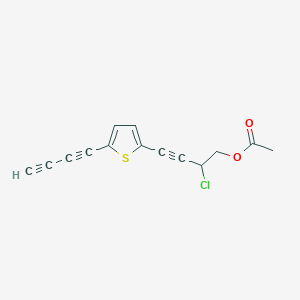

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
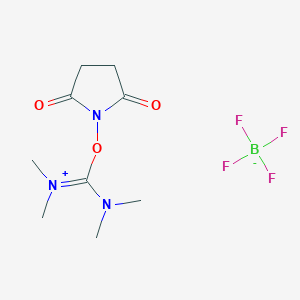
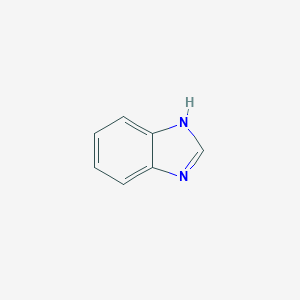
![6-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B57393.png)
